Flocoumafen

Catalog No.
S528076
CAS No.
90035-08-8
M.F
C33H25F3O4
M. Wt
542.55
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flocoumafen

CAS Number

90035-08-8

Product Name

Flocoumafen

IUPAC Name

4-hydroxy-3-[3-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,2,3,4-tetrahydronaphthalen-1-yl]chromen-2-one

Molecular Formula

C33H25F3O4

Molecular Weight

542.55

InChI

InChI=1S/C33H25F3O4/c34-33(35,36)24-13-9-20(10-14-24)19-39-25-15-11-21(12-16-25)23-17-22-5-1-2-6-26(22)28(18-23)30-31(37)27-7-3-4-8-29(27)40-32(30)38/h1-16,23,28,37H,17-19H2

InChI Key

KKBGNYHHEIAGOH-UHFFFAOYSA-N

SMILES

C1C(CC2=CC=CC=C2C1C3=C(C4=CC=CC=C4OC3=O)O)C5=CC=C(C=C5)OCC6=CC=C(C=C6)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

Flocoumafen; WL 108366; WL-108366; WL108366;

Description

The exact mass of the compound Flocoumafen is 542.1705 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Rodenticides. However, this does not mean our product can be used or applied in the same or a similar way.

Mode of Action:

  • Flocoumafen acts by disrupting vitamin K epoxide reductase, an enzyme essential for blood clotting. This disruption leads to internal bleeding and eventual death of the rodent after a single sub-lethal dose [].
  • Researchers find this single-dose effect valuable for studying rodent population dynamics and evaluating the efficacy of different bait formulations [].

Evaluation of Bait Formulations:

  • Scientific studies use flocoumafen-treated baits to assess feeding preferences and bait consumption rates in different rodent species []. This information is crucial for developing effective rodenticides that target specific rodent populations.

Population Control Studies:

  • Researchers utilize flocoumafen in controlled field experiments to monitor the effectiveness of different control strategies in managing rodent populations. These studies help assess the impact of rodenticides on target and non-target species [].

Physiological and Toxicological Research:

  • Flocoumafen can be used in laboratory settings to investigate the physiological and toxicological effects of anticoagulant rodenticides on rodents. This research helps improve our understanding of the mode of action and potential secondary effects of these rodenticides [].

Flocoumafen is a fluorinated, second-generation anticoagulant belonging to the 4-hydroxycoumarin class. It functions as a vitamin K antagonist, effectively inhibiting the vitamin K1-epoxide cycle, which is crucial for synthesizing blood clotting factors. This compound is primarily utilized as a rodenticide due to its high potency and effectiveness against rodents that have developed resistance to first-generation anticoagulants. Flocoumafen was first synthesized in 1984 by Shell International Chemical and has since been recognized for its high toxicity and potential for bioaccumulation in non-target species, leading to its restriction for indoor use and in sewers in several regions, including the United Kingdom .

Flocoumafen acts as a vitamin K antagonist. Vitamin K is a vital cofactor for enzymes involved in the blood clotting cascade. Flocoumafen's structure closely resembles vitamin K, allowing it to compete for binding sites on these enzymes []. By occupying these sites, flocoumafen prevents vitamin K from performing its function, leading to a depletion of clotting factors and internal bleeding in rodents that ingest it [].

Flocoumafen is a highly toxic compound and poses a significant risk to non-target animals, including pets and wildlife, if ingested []. Due to its long-lasting effect (single feeding can be lethal), secondary poisoning can occur when predators consume poisoned rodents [].

  • Acute Oral Toxicity: Very high in rodents (LD50 for rats: 0.2-0.4 mg/kg) [].
  • Chronic Toxicity: Can cause secondary poisoning in animals that consume poisoned rodents [].

Safety Precautions

  • Flocoumafen-containing rodenticides should only be used by trained professionals and according to label instructions [].
  • Secure bait placements to prevent access by children and pets [].
  • Wear gloves when handling flocoumafen products [].
  • In case of accidental ingestion, seek immediate medical attention [].

  • Starting Material: 4-methoxybenzaldehyde is used as the initial substrate.
  • Knoevenagel Condensation: Reacting with ethyl cyanoacetate forms an intermediate compound.
  • Michael Addition and Ring Closure: These steps create the tetralone structure.
  • Reduction and Coupling: Final steps involve reducing intermediates and coupling with 4-hydroxycoumarin to yield flocoumafen .

This method provides a practical approach to synthesizing flocoumafen and related anticoagulants.

Flocoumafen exhibits significant biological activity as an anticoagulant. Its mechanism of action involves the inhibition of vitamin K epoxide reductase, which prevents the recycling of vitamin K1 necessary for synthesizing clotting factors II, VII, IX, and X. This leads to impaired blood coagulation and increased bleeding risk in treated organisms. The compound has shown high toxicity levels across various rodent species, with an LD50 (lethal dose for 50% of subjects) ranging from 0.12 mg/kg in some species to over 10 mg/kg in others . Its effectiveness against resistant rodent populations makes it a valuable tool in pest control.

Flocoumafen is primarily employed as a rodenticide due to its high efficacy against various rodent populations. Its application extends to:

  • Pest Control: Used in residential and agricultural settings to manage rodent infestations.
  • Research: Studied for its anticoagulant properties and potential implications in understanding blood coagulation mechanisms.
  • Environmental Studies: Investigated for its effects on non-target species and ecosystem health due to its tendency to bioaccumulate .

Studies on flocoumafen's interactions reveal its significant impact on both target and non-target organisms:

  • Toxicokinetics: After administration, flocoumafen is absorbed extensively, with high concentrations found in liver tissues. It has a long half-life in liver tissues (approximately 215 days) which raises concerns about chronic exposure risks .
  • Metabolism: Flocoumafen undergoes phase I metabolic reactions leading to various polar metabolites, indicating potential pathways for detoxification or excretion .
  • Ecotoxicology: Research highlights its toxicity towards aquatic organisms, emphasizing the need for careful management to prevent environmental contamination .

Flocoumafen shares structural similarities with other anticoagulants in the 4-hydroxycoumarin class. Here are some notable comparisons:

Compound NameStructure TypePotencyUnique Features
WarfarinFirst-generation anticoagulantModerateWidely used; longer history; less potent than flocoumafen
BromadioloneSecond-generation anticoagulantHighSimilar mechanism; often used in outdoor settings
DifenacoumSecond-generation anticoagulantHighEffective against resistant rodents; similar toxicity profile
CoumatetralylFirst-generation anticoagulantModerateLess potent; requires higher doses

Flocoumafen's uniqueness lies in its fluorination, which enhances potency and stability compared to many first-generation compounds. Its effectiveness against resistant rodents further distinguishes it from other anticoagulants.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.7

Exact Mass

542.1705

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Flocoumafen

Biological Half Life

Despite the more rapid metabolism of flocoumafen in Japanese quail, a proportion of the administered dose is retained in the liver, with an elimination half-life of 115 days after oral dosing.
Unchanged flocoumafen comprised the major proportion of the hepatic radioactivity in rats and was eliminated with a half-life of 220 days.

Use Classification

Agrochemicals -> Rodenticides

Methods of Manufacturing

Preparation: I.D. Entwistle, P. Boehm, EP 98629; eidem, US 4520007 (1983,1985 both to Shell).

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Flocoumafen (technical grade) as Class IA: extremely hazardous; Main Use: rodenticide.

Storage Conditions

Store in original container.

Interactions

The following drugs ... may increase ... response to coumarin or indandione derivatives: alcohol (acute intoxication), allopurinol, aminosalicylic acid, amiodarone, anabolic steroids, chloral hydrate, chloramphenicol, cimetidine, clofibrate, co-trimoxazole, danazol, dextrothyroxine sodium, diazoxide, diflunisal, disulfiram, erythromycin, ethacrynic acid, fenoprofen calcium, glucagon, ibuprofen, indomethacin, influenza virus vaccine, isoniazid, meclofenamate, mefenamic acid, methylthiouracil, metronidazole, miconazole, nalidixic acid, neomycin (oral), pentoxifylline, phenylbutazone, propoxyphene, propylthiouracil, quinidine, quinine, salicylates, streptokinase, sulfinpyrazone, sulfonamides, sulindac, tetracyclines, thiazides, thyroid drugs, tricyclic antidepressants, urokinase, vitamin E. /Coumarin & indandione derivatives/
The following drugs ... may ... decrease ... response to coumarin or indandione derivatives: alcohol (chronic alcoholism), barbiturates, carbamazepine, corticosteroids, corticotropin, ethchlorvynol, glutethimide, griseofulvin, mercaptopurine, methaqualone, oral contraceptives containing estrogen, rifampin, spironolactone, vitamin K. /Coumarin & indandione derivatives/

Stability Shelf Life

Stable to hydrolysis; at 50 °C and pH 7-9, no detectable degradation occurred in 4 weeks. Thermally stable up to 250 °C.

Dates

Modify: 2023-08-15
1: Boettcher S, Wacker A, Moerike K, Kopp HG, Jaschonek K, Grobosch T, Kanz L, Salih HR. Acquired coagulopathy caused by intoxication with the superwarfarin-type anticoagulant rodenticide flocoumafen. Eur J Haematol. 2011 Feb;86(2):173-5. doi: 10.1111/j.1600-0609.2010.01550.x. Epub 2010 Dec 29. PubMed PMID: 21059104.
2: Jung JC, Lim E, Lee Y, Min D, Ricci J, Park OS, Jung M. Total synthesis of flocoumafen via knoevenagel condensation and intramolecular ring cyclization: general access to natural products. Molecules. 2012 Feb 21;17(2):2091-102. doi: 10.3390/molecules17022091. PubMed PMID: 22354187.
3: Jin MC, OuYang XK, Chen XH. High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry for the determination of flocoumafen and brodifacoum in whole blood. J Appl Toxicol. 2007 Jan-Feb;27(1):18-24. PubMed PMID: 17177169.
4: Huckle KR, Hutson DH, Warburton PA. Elimination and accumulation of the rodenticide flocoumafen in rats following repeated oral administration. Xenobiotica. 1988 Dec;18(12):1465-79. PubMed PMID: 3245237.
5: Rowe FP, Bradfield A, Swinney T. Pen and field trials of a new anticoagulant rodenticide flocoumafen against the house mouse (Mus musculus L.). J Hyg (Lond). 1985 Dec;95(3):623-7. PubMed PMID: 3841547; PubMed Central PMCID: PMC2129559.
6: Huckle KR, Morrison BJ, Warburton PA. The percutaneous fate of the rodenticide flocoumafen in the rat: role of non-biliary intestinal excretion. Xenobiotica. 1989 Jan;19(1):63-74. PubMed PMID: 2756718.
7: Huckle KR, Warburton PA, Forbes S, Logan CJ. Studies on the fate of flocoumafen in the Japanese quail (Coturnix coturnix japonica). Xenobiotica. 1989 Jan;19(1):51-62. PubMed PMID: 2756717.
8: Buckle AP. Field trials of flocoumafen against warfarin-resistant infestations of the Norway rat (Rattus norvegicus Berk.). J Hyg (Lond). 1986 Jun;96(3):467-73. PubMed PMID: 3755451; PubMed Central PMCID: PMC2129682.
9: Parshad VR, Chopra G. The susceptibility of Rattus rattus and Bandicota bengalensis to a new anticoagulant rodenticide, flocoumafen. J Hyg (Lond). 1986 Jun;96(3):475-8. PubMed PMID: 3755452; PubMed Central PMCID: PMC2129702.
10: Veenstra GE, Owen DE, Huckle KR. Metabolic and toxicological studies on the anticoagulant rodenticide, flocoumafen. Arch Toxicol Suppl. 1991;14:160-5. PubMed PMID: 1805726.
11: Gómez-Canela C, Barata C, Lacorte S. Occurrence, elimination, and risk of anticoagulant rodenticides and drugs during wastewater treatment. Environ Sci Pollut Res Int. 2014;21(11):7194-203. doi: 10.1007/s11356-014-2714-1. Epub 2014 Mar 14. PubMed PMID: 24622989.
12: López-Perea JJ, Camarero PR, Molina-López RA, Parpal L, Obón E, Solá J, Mateo R. Interspecific and geographical differences in anticoagulant rodenticide residues of predatory wildlife from the Mediterranean region of Spain. Sci Total Environ. 2015 Apr 1;511:259-67. doi: 10.1016/j.scitotenv.2014.12.042. Epub 2014 Dec 26. PubMed PMID: 25546464.
13: Gómez-Canela C, Lacorte S. Comprehensive characterization of anticoagulant rodenticides in sludge by liquid chromatography-tandem mass spectrometry. Environ Sci Pollut Res Int. 2016 Aug;23(15):15739-48. doi: 10.1007/s11356-016-6743-9. Epub 2016 May 4. PubMed PMID: 27146526.
14: Jung JC, Moon HI. Larvicidal activity of 4-hydroxycoumarin derivatives against Aedes aegypti. Pharm Biol. 2011 Feb;49(2):190-3. doi: 10.3109/13880209.2010.507769. Epub 2010 Nov 3. Retraction in: Pharm Biol. 2012 Sep;50(9):1199. PubMed PMID: 21043993.
15: Maršálek P, Modrá H, Doubková V, Večerek V. Simultaneous determination of ten anticoagulant rodenticides in tissues by column-switching UHPLC-ESI-MS/MS. Anal Bioanal Chem. 2015 Oct;407(25):7849-54. doi: 10.1007/s00216-015-8954-1. Epub 2015 Aug 18. PubMed PMID: 26280206.
16: Bidny S, Gago K, David M, Duong T, Albertyn D, Gunja N. A validated LC-MS-MS method for simultaneous identification and quantitation of rodenticides in blood. J Anal Toxicol. 2015 Apr;39(3):219-24. doi: 10.1093/jat/bku175. Epub 2015 Jan 16. PubMed PMID: 25595137.
17: Langford KH, Reid M, Thomas KV. The occurrence of second generation anticoagulant rodenticides in non-target raptor species in Norway. Sci Total Environ. 2013 Apr 15;450-451:205-8. doi: 10.1016/j.scitotenv.2013.01.100. Epub 2013 Mar 8. PubMed PMID: 23500818.
18: Jin MC, Chen XH. Rapid determination of three anticoagulant rodenticides in whole blood by liquid chromatography coupled with electrospray ionization mass spectrometry. Rapid Commun Mass Spectrom. 2006;20(18):2741-6. PubMed PMID: 16921552.
19: Muscarella M, Armentano A, Iammarino M, Palermo C, Amorena M. Anticoagulant rodenticide poisoning in animals of Apulia and Basilicata, Italy. Vet Ital. 2016 Jun 30;52(2):153-9. doi: 10.12834/VetIt.118.333.3. PubMed PMID: 27393877.
20: Esther A, Endepols S, Freise J, Klemann N, Runge M, Pelz HJ. [Rodenticide resistance and consequences]. Bundesgesundheitsblatt Gesundheitsforschung Gesundheitsschutz. 2014 May;57(5):519-23. doi: 10.1007/s00103-013-1930-z. German. PubMed PMID: 24781908.

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